Timolol Maleate

Description

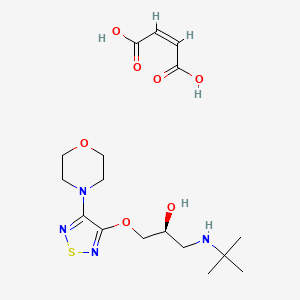

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-NWASOUNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33305-95-2, 26839-75-8 (Parent) | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047504 | |

| Record name | Timolol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60469-65-0, 26921-17-5 | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60469-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26921-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost mixture with timolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timolol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMOLOL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y54F701R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Pharmacological Characterization of Timolol Maleate

Stereochemical Investigations and Enantiomeric Profiling of Timolol (B1209231) Maleate (B1232345)

The stereochemistry of timolol is crucial to its pharmacological activity. The molecule contains a single chiral center in its aryloxypropanolamine side chain, leading to the existence of two enantiomers, (S)-timolol and (R)-timolol. The beta-blocking activity is predominantly associated with the (S)-enantiomer.

Enantioselective Synthesis and Resolution Methodologies

The synthesis of enantiomerically pure (S)-timolol is a key focus in its production. Various strategies have been developed to achieve high enantiomeric purity.

Biocatalytic routes have also been explored. An asymmetric reduction of an intermediate haloketone using baker's yeast can yield the corresponding optically active halohydrin (87% ee), which can then be converted to either the (R)- or (S)-enantiomer of timolol. researchgate.netnih.gov Asymmetric dihydroxylation has also been employed, though with a more modest enantiomeric excess of 56%. researchgate.net

Resolution Methodologies: Classical resolution methods involve the formation of diastereomeric salts. Racemic timolol can be resolved using d-tartaric acid, leading to the precipitation of one diastereomer, which can then be hydrolyzed to yield the desired enantiomer. derangedphysiology.com

Chromatographic techniques are widely used for the analytical and preparative separation of timolol enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method. Cellulose-based CSPs, such as Chiralcel OD, have proven effective in resolving timolol enantiomers. capes.gov.brnih.gov The mobile phase composition, including the type and concentration of alcohol and amine modifiers, as well as the column temperature, can be optimized to achieve high resolution. Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been shown to provide rapid and efficient separation of timolol enantiomers. ahajournals.org

Table 1: Methodologies for Enantioselective Synthesis and Resolution of Timolol

| Method | Key Reagent/Technique | Enantiomeric Excess (ee) / Resolution | Reference |

|---|---|---|---|

| Enantioselective Synthesis | |||

| Kinetic Resolution | Chiral Co-salen catalyst | 98% ee | researchgate.net |

| Hydrolytic Kinetic Resolution | Jacobsen catalyst | 90% ee | researchgate.net |

| Biocatalytic Reduction | Baker's yeast | 87% ee | researchgate.netnih.gov |

| Asymmetric Dihydroxylation | - | 56% ee | researchgate.netarvojournals.org |

| Resolution | |||

| Classical Resolution | d-tartaric acid | High optical purity | derangedphysiology.com |

| Chiral HPLC | Chiralcel OD column | Resolution factor > 4 | capes.gov.brnih.gov |

| Chiral SFC | Chiral stationary phase | Fast separation | ahajournals.org |

Chiral Recognition and Stereospecific Molecular Interactions

The ability to separate timolol enantiomers relies on the differential interactions between each enantiomer and a chiral selector. The "three-point interaction model" is a fundamental concept in explaining chiral recognition, requiring at least three points of interaction, with at least one being stereochemically dependent. nih.gov

In the context of chromatographic separation on cellulose-based chiral stationary phases, the primary interactions responsible for chiral recognition of beta-blockers like timolol are hydrogen bonding and π-π interactions. arvojournals.orgexcelleratebio.com The hydroxyl group on the chiral center of timolol can form a hydrogen bond with the carbonyl group of the carbamate (B1207046) derivative on the chiral stationary phase. arvojournals.org Additionally, the aromatic portion of the timolol molecule can engage in π-π stacking interactions with the phenyl groups of the CSP. excelleratebio.com The different spatial arrangement of the substituents around the chiral center of the (S)- and (R)-enantiomers leads to a difference in the stability of the diastereomeric complexes formed with the chiral selector, allowing for their separation.

Molecular imprinting is another technique that relies on stereospecific interactions. Molecularly imprinted polymers (MIPs) created using (S)-timolol as a template can selectively rebind the (S)-enantiomer with higher affinity, enabling the chromatographic separation of the racemate. researchgate.netebi.ac.uk

Receptor Binding Kinetics and Thermodynamics

Timolol exerts its pharmacological effects by binding to beta-adrenergic receptors (β-ARs). Its interaction with these receptors can be characterized by its affinity, selectivity, kinetics, and the thermodynamic driving forces of the binding process.

Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling

Timolol is classified as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. capes.gov.brahajournals.org However, radioligand binding studies have revealed a slight selectivity for the β2 subtype.

Studies using human β-adrenoceptor subtypes expressed in CHO cells have determined the inhibitor constant (Ki) values for (S)-timolol. The Ki values are reported to be 1.97 nM for the β1 receptor and 2.0 nM for the β2 receptor, indicating high affinity for both subtypes with near equal potency. nih.govresearchgate.net Another study reports that timolol is 26-fold more selective for the β2-adrenoceptor. researchgate.netnih.gov In rabbit ciliary processes, where β2 receptors are predominant, timolol has shown high affinity. researchgate.net The R-enantiomer of timolol is significantly less potent, with one report indicating it is 49 times less potent than the S-enantiomer at the β2-adrenoceptor.

Table 2: Affinity of (S)-Timolol for Human Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity | Reference |

|---|---|---|---|

| β1 | 1.97 | Non-selective (slight β2 preference) | nih.govresearchgate.net |

| β2 | 2.0 | Non-selective (slight β2 preference) | nih.govresearchgate.net |

| - | - | 26-fold β2-selective | researchgate.netnih.gov |

Ligand-Receptor Association and Dissociation Kinetics

The binding of timolol to soluble beta-adrenergic receptors has been found to be largely independent of temperature and is characterized as being entropy-driven with a small contribution from enthalpy changes. nih.gov This thermodynamic profile is consistent with a hydrophobic interaction between timolol and the receptor. nih.gov In contrast, the binding of agonists is typically enthalpy-driven. nih.gov This suggests that the hydrophobic parts of the timolol molecule play a crucial role in its binding to the receptor pocket.

Allosteric Modulation and Receptor Conformation Studies

Ligand binding to a G-protein coupled receptor (GPCR) like the β2-adrenergic receptor can induce or stabilize specific conformational states of the receptor. Timolol, as an inverse agonist, is understood to stabilize an inactive conformation of the β2AR.

Studies using techniques like amide hydrogen/deuterium exchange (HDX) coupled with mass spectrometry have shown that the binding of inverse agonists, including timolol, leads to increased stability of the receptor, particularly in the intracellular regions where G-proteins bind, when compared to the apo (unliganded) receptor or agonist-bound receptor. Molecular dynamics simulations have also been used to study the conformational changes of the β2AR upon ligand binding. These studies suggest that in the presence of inverse agonists like timolol, the receptor adopts an inactive conformation characterized by the formation of an "ionic lock" between specific residues, which is disrupted upon agonist binding.

Furthermore, timolol can be involved in allosteric modulation. For example, cholesterol has been shown to act as a negative allosteric modulator of the β2AR by binding to its surface, which can increase the receptor's affinity for timolol. Timolol has also been shown to participate in allosteric interactions when the β2AR forms a heterodimer with the oxytocin (B344502) receptor, where pretreatment with timolol can attenuate the signaling of the oxytocin receptor.

Downstream Cellular and Biochemical Signaling Pathways

The interaction of timolol with beta-adrenergic receptors initiates a cascade of intracellular events that ultimately manifest as its therapeutic effects. These pathways are complex and involve the modulation of various second messengers and effector proteins.

G-Protein Coupled Receptor Signal Transduction Mechanisms

Beta-adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs). bmbreports.orgkoreascience.kr When a catecholamine binds to a beta-adrenergic receptor, it induces a conformational change that activates an associated G-protein, specifically the stimulatory G-protein (Gs). nih.govrevespcardiol.orgrevespcardiol.org This activation leads to the dissociation of the Gs alpha subunit, which then goes on to activate other downstream effectors. revespcardiol.org

Timolol, as a beta-blocker, antagonizes this process. By binding to the receptor, it prevents the conformational change necessary for Gs protein activation, thus inhibiting the entire signaling cascade. nih.gov Some research suggests that certain beta-blockers, including timolol, can act as inverse agonists, meaning they can reduce the basal, or spontaneous, activity of the receptor even in the absence of an agonist. nih.gov The efficacy of this inverse agonism can be influenced by the state of the receptor; for instance, agonist-promoted desensitization can enhance the inhibitory action of some inverse agonists. nih.gov

Furthermore, the concept of "biased agonism" or "functional selectivity" has emerged, suggesting that a single GPCR can couple to different G-proteins and activate distinct signaling pathways. revespcardiol.orgrevespcardiol.org Some beta-blockers have been shown to exhibit biased agonism, acting as antagonists for the Gs-cAMP pathway while simultaneously acting as partial agonists for other pathways, such as the ERK/MAPK pathway. revespcardiol.orgresearchgate.net This ligand-directed signaling adds a layer of complexity to the pharmacological profile of drugs like timolol. revespcardiol.org

Adenylyl Cyclase Modulation and Cyclic AMP Regulation

A primary downstream effector of the activated Gs alpha subunit is the enzyme adenylyl cyclase. nih.govnih.gov Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. bmbreports.orgkoreascience.krnih.gov

Timolol's blockade of beta-adrenergic receptors prevents the Gs-mediated activation of adenylyl cyclase. nih.govnih.gov This leads to a decrease in the intracellular concentration of cAMP. bmbreports.orgnih.govarvojournals.org In the ciliary body of the eye, this reduction in cAMP is believed to be a key mechanism by which timolol reduces the production of aqueous humor, the fluid that maintains intraocular pressure. bmbreports.orgnih.govpatsnap.com Studies have shown that timolol inhibits adenylyl cyclase activity in the iris-ciliary body and trabecular meshwork. nih.gov

However, the relationship between timolol, cAMP, and its physiological effects is not always straightforward. Some studies have reported that timolol can act in a cAMP-independent manner. physiology.org For example, one study suggested that timolol's effect on aqueous humor secretion might involve mechanisms independent of cAMP reduction. physiology.org Another study in diabetic rats found that timolol treatment actually increased cAMP levels in pancreatic tissue, suggesting a more complex and tissue-specific regulation. researchgate.netnih.govdmbj.org.rs

Ion Channel Interactions and Electrophysiological Effects

The modulation of cAMP levels by timolol has significant consequences for the activity of various ion channels, leading to its electrophysiological effects. Beta-blockers are classified as class II antiarrhythmic agents due to their ability to block the effects of catecholamines on the heart.

In cardiac tissue, increased cAMP levels typically lead to the activation of protein kinase A (PKA), which then phosphorylates various targets, including L-type calcium channels. revespcardiol.org This phosphorylation increases calcium influx and enhances cardiac contractility and heart rate. By reducing cAMP, timolol attenuates this process, leading to a decrease in heart rate and cardiac contractility. patsnap.com

The electrophysiological effects of beta-blockers include depressing sinus node automaticity and inhibiting atrioventricular (AV) nodal function by prolonging refractoriness and slowing conduction. nih.gov These effects are beneficial in treating various supraventricular arrhythmias. nih.gov While beta-blockers generally have minimal direct effects on the electrophysiology of normal Purkinje and ventricular muscle fibers when given acutely, long-term administration has been shown to prolong the action potential duration and effective refractory period in the ventricle. nih.gov Some beta-blockers have also been found to augment L-type Ca2+ channel activity in neurons through spatially restricted signaling. nih.gov

Interactions with other drugs that affect ion channels, such as calcium channel blockers, can lead to additive effects on heart rate, cardiac conduction, and contractility, which can be both beneficial and potentially harmful. drugs.com

Exploration of Non-Adrenergic Mediated Cellular Processes

While the primary mechanism of timolol is through beta-adrenergic blockade, research has begun to explore other potential cellular effects that may not be directly mediated by this pathway. nih.gov

Some studies suggest that timolol may have effects independent of its beta-blocking activity. For instance, research has indicated that timolol might inhibit aqueous humor secretion through a cAMP-independent action on ciliary epithelial cells, potentially by affecting ion transport mechanisms like Na+/H+ and Cl-/HCO3- exchange. physiology.org

There is also evidence for timolol's involvement in pathways related to cellular stress and survival. In a model of retinal vein occlusion, timolol was found to ameliorate retinal edema by suppressing the Vegf pathway and endoplasmic reticulum (ER) stress. nih.gov Another study in a glaucoma model showed that timolol could promote autophagic flux, a cellular cleaning process, by inhibiting both Gα and Gβγ protein signaling downstream of the beta-adrenergic receptor. arvojournals.org This effect was linked to a decrease in intracellular cAMP and an increase in the expression of FoxO3a, a transcription factor involved in autophagy. arvojournals.org

Furthermore, some beta-blockers have been shown to engage in β-arrestin-biased agonism, activating signaling pathways independently of G-proteins. revespcardiol.orgnih.gov This can lead to the activation of pathways like the ERK/MAPK cascade. revespcardiol.orgresearchgate.net While much of this research has focused on other beta-blockers, it opens the possibility that timolol may also have unexplored non-canonical signaling effects.

Pharmacokinetic and Biotransformation Research of Timolol Maleate

Absorption Mechanisms and Transport Studies

The absorption of timolol (B1209231) maleate (B1232345) is a critical determinant of its systemic and local availability. Research into its permeability across biological barriers and interactions with drug transporters provides a foundational understanding of its pharmacokinetic profile.

In Vitro Permeability Studies Across Biological Barriers

The ability of timolol maleate to cross biological membranes, such as the cornea and intestinal epithelium, has been a subject of extensive research. The corneal epithelium, in particular, represents a significant barrier to topically administered ophthalmic drugs. csic.es this compound, being water-soluble, has inherently low permeability through the lipophilic corneal epithelium. csic.es

Studies using in vitro models, such as Caco-2 cell monolayers, are employed to predict the intestinal absorption of orally administered drugs. nih.gov Timolol has been classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. nih.govresearchgate.netjddtonline.infojddtonline.info This classification suggests that its absorption from the gastrointestinal tract is not limited by its dissolution rate or its ability to permeate the intestinal wall. researchgate.net

The apparent permeability coefficient (Papp) is a key parameter used to quantify the rate at which a drug permeates a biological membrane. mdpi.com For timolol, the Papp has been determined in various in vitro systems. In Caco-2 cell models, permeability coefficients have been measured to classify it as a high-permeability drug. nih.gov

Research has also explored the use of permeation enhancers to improve the ocular bioavailability of timolol. For instance, studies have shown that certain enhancers can increase the permeability of timolol through ex-vivo bovine corneas. csic.es Conversely, some bioadhesive polymers, while increasing precorneal residence time, have been found to reduce drug permeation. csic.es Formulations such as peptide hydrogels have demonstrated the ability to significantly increase the corneal permeability of this compound. researchgate.net

Long-term studies on the effect of this compound on the corneal endothelium have been conducted using fluorophotometry. These studies have found no statistically significant differences in the coefficient of endothelial permeability between treated and untreated subjects, suggesting that long-term treatment has minimal effect on the integrity of the corneal endothelium. nih.gov

Characterization of Drug Transporter Interactions

The movement of this compound across cellular membranes is not solely dependent on passive diffusion; it also involves interactions with various drug transporters. These transporters can either facilitate the uptake of the drug into cells (influx transporters) or actively pump it out (efflux transporters).

One of the most well-studied efflux transporters is P-glycoprotein (P-gp), which is expressed in various tissues, including the intestine, kidneys, and the blood-brain barrier. mdpi.com Timolol is a known substrate of P-gp. drugbank.compdr.net This interaction can influence its absorption and distribution. For instance, the co-administration of P-gp inhibitors, such as those found in grapefruit juice, has been shown to increase the oral bioavailability of timolol by inhibiting its efflux back into the intestinal lumen. nih.gov

In addition to efflux transporters, timolol may also interact with influx transporters, such as organic cation transporters (OCTs). openophthalmologyjournal.compharm.or.jpbasicmedicalkey.comdntb.gov.uaresearchgate.net These transporters can facilitate the uptake of timolol into certain tissues. Research has suggested the involvement of the OCT family in the transport of some beta-blockers in the corneal epithelium, although studies on timolol itself indicate that it predominantly permeates the cornea via passive diffusion. pharm.or.jp

Modeling of Gastrointestinal Absorption Dynamics

Given its classification as a BCS Class I drug, the oral absorption of this compound is generally rapid and complete. nih.govglobalresearchonline.net After oral administration, it is almost entirely absorbed from the gastrointestinal tract. inchem.org However, it undergoes a moderate first-pass metabolism in the liver, which results in an oral bioavailability of approximately 50-60%. nih.govfda.gov

Mathematical models have been developed to simulate the gastrointestinal absorption of drugs like timolol. arvojournals.org These models take into account factors such as the drug's solubility, permeability, and dissolution rate to predict its absorption profile. For a BCS Class I drug like timolol, absorption is typically limited by the rate of gastric emptying rather than by its dissolution or permeation characteristics. researchgate.net

The high solubility and permeability of this compound ensure that it is readily available for absorption throughout the gastrointestinal tract. nih.gov This is a key factor in its reliable oral absorption profile.

Distribution Dynamics and Tissue Partitioning

Once absorbed into the systemic circulation, this compound is distributed throughout the body, partitioning into various tissues and fluids. The extent and pattern of this distribution are determined by its physicochemical properties and its interactions with plasma proteins and tissue components.

Volume of Distribution Determinations in Preclinical Models

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. A large Vd indicates that the drug is extensively distributed into tissues. For timolol, the apparent volume of distribution has been reported to be in the range of 1.3 to 1.7 L/kg. drugbank.cominchem.orgnih.gov

Preclinical studies in animal models, such as rabbits, have been instrumental in characterizing the distribution of timolol into various ocular tissues. acs.orgacs.orgnovartis.com Following topical ocular administration, timolol is distributed to the conjunctiva, cornea, sclera, iris, ciliary body, and aqueous humor. drugbank.cominchem.org Studies in pigmented rabbits have shown that timolol can bind to melanin, leading to prolonged retention and slow elimination from the iris and ciliary body. novartis.com

Pharmacokinetic studies in rabbits have also been used to compare different drug delivery systems and their impact on ocular tissue distribution. tandfonline.comarvojournals.orgnih.govresearchgate.net For example, compartmental models have been developed to simulate ocular absorption and distribution following the administration of timolol in different formulations. tandfonline.com

| Parameter | Value | Reference |

|---|---|---|

| Aqueous Humor Cmax (3 µL micro-drop) | Not specified | arvojournals.org |

| Aqueous Humor AUC (3 µL micro-drop) | 328 ng/mL/24h | arvojournals.org |

| Plasma Cmax (3 µL micro-drop) | 0.8 ng/mL | arvojournals.org |

| Plasma AUC (3 µL micro-drop) | 0.5 ng/mL/24h | arvojournals.org |

| Aqueous Humor Cmax (40 µL drop) | Not specified | arvojournals.org |

| Aqueous Humor AUC (40 µL drop) | 1091 ng/mL/24h | arvojournals.org |

| Plasma Cmax (40 µL drop) | 8.8 ng/mL | arvojournals.org |

| Plasma AUC (40 µL drop) | 8.6 ng/mL/24h | arvojournals.org |

| Aqueous Humor Clearance (Intracameral) | 19.30 µL/min | acs.orgacs.org |

| Aqueous Humor Volume of Distribution (Intracameral) | 937 µL | acs.orgacs.org |

| Aqueous Humor Half-life (Intracameral) | 33.64 min | acs.orgacs.org |

Plasma Protein Binding Equilibrium and Kinetics

The binding of a drug to plasma proteins can significantly influence its distribution and elimination, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. Timolol exhibits low to moderate plasma protein binding. drugbank.comnih.gov

The extent of plasma protein binding for timolol has been reported to be approximately 10% to 60%, depending on the analytical method used. nih.govnih.govdrugs.com Some sources indicate that less than 10% of the drug is bound, as determined by equilibrium dialysis, while ultrafiltration methods have suggested a binding of around 60%. nih.gov Other reports state the plasma protein binding is approximately 10% or moderately less than 60%. inchem.orgfda.govnih.govhres.ca

The primary protein responsible for binding many drugs in the plasma is albumin. Studies investigating the interaction of timolol with albumin have been conducted to understand the kinetics of this binding. ebi.ac.ukresearchgate.net The relatively low extent of plasma protein binding means that a significant proportion of timolol in the bloodstream remains unbound and is therefore free to distribute to its sites of action and elimination. nih.gov

Tissue Compartmentalization and Affinity Investigations

Timolol, following administration, distributes to a variety of tissues throughout the body. Following topical ocular application, it has been identified in the conjunctiva, cornea, sclera, iris, and aqueous humor. drugbank.comnih.gov Systemically, timolol is known to distribute to the kidneys, liver, and lungs. drugbank.comnih.gov

The plasma protein binding of timolol is not extensive, with estimates suggesting that approximately 10% of the drug is bound to plasma proteins. drugbank.comnih.gov This low level of protein binding means a significant proportion of the drug remains unbound and pharmacologically active in the plasma. nih.gov Studies in pigmented rabbits have indicated that timolol exhibits prolonged retention and slow elimination from the iris and ciliary body, suggesting a notable binding affinity for melanin. mims.com

The apparent volume of distribution for timolol has been reported to be between 1.3 and 1.7 L/kg. nih.gov This value indicates that the drug distributes well beyond the plasma volume, into various tissues. The distribution of timolol into different ocular tissues is a key aspect of its local therapeutic effect. The time course of timolol concentration has been monitored in several anterior segment tissues, including the conjunctiva, anterior sclera, corneal epithelium, corneal stroma, aqueous humor, iris-ciliary body, and lens. nih.gov

Metabolic Pathways and metabolite Identification

Cytochrome P450 Enzyme System Interaction and Phenotyping

The metabolism of timolol is primarily hepatic, with the cytochrome P450 (CYP) enzyme system playing a crucial role. nih.goveuropa.eu Specifically, CYP2D6 is the principal enzyme responsible for timolol's metabolism. drugbank.comnih.govnih.govnih.govresearchgate.net CYP2C19 also contributes to its metabolism, but to a minor extent. drugbank.comnih.gov

The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolic phenotypes among individuals, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govnih.govaap.org This variation in CYP2D6 activity can significantly influence the pharmacokinetics of timolol. aoa.org Individuals who are poor metabolizers of CYP2D6 may have higher plasma concentrations of timolol and a longer elimination half-life compared to extensive metabolizers. aoa.orgresearchgate.net This is because the primary metabolic pathway is less efficient, leading to slower clearance of the drug. aoa.org

In vitro studies have demonstrated that potent inhibitors of CYP2D6, such as quinidine, can significantly inhibit the metabolism of timolol. nih.govhelsinki.fi This interaction is of potential clinical relevance, as co-administration of timolol with a CYP2D6 inhibitor could lead to increased systemic exposure to timolol. helsinki.fi However, timolol itself does not appear to inhibit the activity of CYP2D6. nih.govresearchgate.net

Table 1: Key Cytochrome P450 Enzymes in Timolol Metabolism

| Enzyme | Role in Timolol Metabolism |

|---|---|

| CYP2D6 | Principal metabolizing enzyme. drugbank.comnih.govnih.govnih.govresearchgate.net |

| CYP2C19 | Minor contributor to metabolism. drugbank.comnih.gov |

Glucuronidation, Sulfation, and Other Conjugation Reactions

While the primary metabolic pathway for timolol involves oxidation by the cytochrome P450 system, conjugation reactions, which are typically Phase II metabolic processes, also play a role in the biotransformation of its metabolites. nih.govresearchgate.net These reactions serve to increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov

Bimatoprost (B1667075), a compound sometimes used in combination with timolol, undergoes glucuronidation to form a variety of metabolites. europa.eusante.fr Timolol's metabolites are also subject to conjugation. The metabolic pathways for timolol can yield an ethanolamine (B43304) side chain on the thiadiazole ring or an ethanolic side chain on the morpholine (B109124) nitrogen, which can then undergo further conjugation. novartis.comeuropa.eu Phase II reactions can include glucuronidation, sulfation, acetylation, or methylation of the drug or its metabolites. nih.govhelsinki.fi

Isolation, Identification, and Structural Elucidation of Metabolites

Research has led to the identification of several metabolites of timolol. researchgate.netnih.gov In vitro studies have identified at least four metabolites, with the most predominant one being a hydroxy metabolite, designated as M1. nih.govresearchgate.net

The metabolism of timolol often involves the cleavage and modification of the morpholine ring. mims.comnih.gov Two metabolites resulting from the cleavage of this ring have been identified as 1-tert-butylamino-3-[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yloxy]-2-propanol and t-tert-butylamino-[4-(N-2-hydroxyethylglycolamido)-1,2,5-thiadiazol-3-yloxy]-2-propanol. nih.gov Another identified metabolite is the 3-oxomorpholino derivative of timolol. nih.gov Additionally, a minor metabolite is formed through the hydroxylation of a terminal methyl group. nih.gov

The structural elucidation of these metabolites has been achieved through techniques such as gas chromatography-mass spectrometry (GLC-MS). nih.gov More advanced techniques like high-resolution mass spectrometry (HRAM MS) with higher-energy collisional dissociation (HCD) MS/MS provide detailed information, including sub-ppm mass accuracy and isotope fine structure, which are crucial for the definitive identification and structural confirmation of metabolites. thermofisher.com

Table 2: Identified Metabolites of Timolol

| Metabolite | Description |

|---|---|

| Hydroxy metabolite (M1) | The most abundant metabolite identified in vitro. nih.govresearchgate.net |

| 1-tert-butylamino-3-[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yloxy]-2-propanol | Result of morpholine ring cleavage. nih.gov |

| t-tert-butylamino-[4-(N-2-hydroxyethylglycolamido)-1,2,5-thiadiazol-3-yloxy]-2-propanol | Result of morpholine ring cleavage. nih.gov |

| 3-oxomorpholino derivative | Tentatively identified metabolite. nih.gov |

| Hydroxylated terminal methyl group metabolite | A minor metabolite. nih.gov |

Excretion Pathways and Systemic Clearance Mechanisms

Renal and Biliary Excretion Processes

The primary route of elimination for timolol and its metabolites is through the kidneys via urinary excretion. drugbank.comnih.govmims.comeuropa.eueuropa.eu Following oral administration in humans, approximately 66% of a dose is excreted in the urine. nih.gov Around 20% of a dose is excreted as unchanged timolol in the urine. mims.comnih.gov The remainder is excreted as metabolites. europa.eu

In addition to renal excretion, biliary excretion also contributes to the elimination of timolol, particularly in animal models. nih.gov In rats, following intravenous administration, 28% of the dose was excreted in the feces, suggesting significant biliary excretion. nih.gov In humans, a smaller portion, about 6% of an oral dose, is excreted in the feces. nih.gov

The total systemic clearance of timolol has been measured in healthy volunteers, with one study reporting a total plasma clearance of 557 ± 61 ml/min. drugbank.com Another study found the total clearance to be 751.5 ± 90.6 ml/min, with a renal clearance of 97.2 ± 10.1 ml/min. drugbank.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bimatoprost |

| Quinidine |

| 1-tert-butylamino-3-[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yloxy]-2-propanol |

| t-tert-butylamino-[4-(N-2-hydroxyethylglycolamido)-1,2,5-thiadiazol-3-yloxy]-2-propanol |

Determination of Clearance Rates in Biological Systems

The clearance of a drug is a fundamental pharmacokinetic parameter that describes the rate of its removal from the body. For Timolol, clearance is a multifaceted process involving metabolism and excretion, primarily managed by the liver and kidneys. Research has quantified the rate at which Timolol is cleared from various biological systems, providing critical insights into its disposition.

Systemic Clearance

The total or systemic clearance of Timolol from plasma has been determined in several studies involving healthy human volunteers. Following oral administration, Timolol's disposition follows first-order kinetics. nih.gov Research has established that extra-renal elimination, which includes metabolic and biliary pathways, is the primary route for the drug's removal from the body. nih.gov

Different studies have reported slightly varied total plasma clearance values, which can be attributed to differences in study design and subject populations. nih.govdrugbank.com One pharmacokinetic investigation in healthy volunteers measured the total plasma clearance of Timolol to be 557 ± 61 ml/min. nih.govdrugbank.comnih.gov Another study found a total clearance of 751.5 ± 90.6 ml/min. drugbank.comnih.gov When normalized for body weight, the clearance has been reported as 7.3 ± 3.3 mL/min/kg. fda.gov

Systemic Clearance of Timolol in Healthy Volunteers

| Parameter | Value | Source Citation |

|---|---|---|

| Total Plasma Clearance | 557 ± 61 ml/min | nih.govdrugbank.comnih.gov |

| Total Plasma Clearance | 751.5 ± 90.6 ml/min | drugbank.comnih.gov |

| Clearance (Weight-Normalized) | 7.3 ± 3.3 mL/min/kg | fda.gov |

| Total Body Clearance | 463 mL/kg/h | nih.gov |

Organ-Specific Clearance

Renal Clearance: The kidneys play a significant role in eliminating Timolol and its metabolites. nih.govdrugs.comdrugs.com Studies have shown that approximately 20% of an orally administered dose is excreted as unchanged drug in the urine. nih.govrwandafda.gov.rwmims.comnovartis.com This indicates that renal excretion accounts for a fraction of the total clearance. One study quantified the renal clearance specifically, determining it to be 97.2 ± 10.1 ml/min in healthy volunteers. drugbank.comnih.gov Further research established a renal to body clearance ratio of 0.123, which aligns with the finding that about 20% of the drug's elimination from the body is dependent on the kidney. nih.govnih.gov

Renal Clearance of Timolol

| Parameter | Finding | Source Citation |

|---|---|---|

| Renal Clearance Rate | 97.2 ± 10.1 ml/min | drugbank.comnih.gov |

| Renal Contribution to Elimination | ~20% | nih.gov |

| Unchanged Drug Excreted in Urine | ~20% of oral dose | nih.govrwandafda.gov.rwmims.comnovartis.com |

| Renal to Body Clearance Ratio | 0.123 | nih.gov |

Hepatic Clearance: Timolol is subject to considerable first-pass metabolism in the liver after oral ingestion. fda.govnih.govdrugs.com The primary enzyme responsible for metabolizing Timolol is the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C19. drugbank.comnih.govmims.comnovartis.com The metabolism primarily involves the hydrolytic cleavage of the morpholino ring. nih.gov Because the liver is the main site of metabolism, conditions affecting hepatic function may alter the drug's clearance. drugs.comdrugs.com The rate of hepatic metabolism can also be influenced by genetic polymorphism of the CYP2D6 enzyme. nih.govnih.gov

Aqueous Humor Clearance: In ophthalmic applications, clearance from the aqueous humor is a key pharmacokinetic parameter. Research using a cocktail of β-blocker agents in rabbit eyes provided specific data on Timolol's clearance from this compartment. The study found that increased lipophilicity of the compound resulted in higher clearance and volume of distribution. uef.fi The clearance of Timolol from the aqueous humor was estimated to be significantly higher than that of the less lipophilic compound Atenolol. uef.fi This clearance rate is approximately 10 times higher than the natural outflow rate of aqueous humor, which highlights the importance of other elimination pathways, such as uptake into the iris and ciliary body followed by elimination into the bloodstream. uef.fi

Aqueous Humor Clearance of β-Blockers in Rabbits

| Compound | Clearance (μL/min) | Source Citation |

|---|---|---|

| Atenolol | 6.44 | uef.fi |

| Timolol | 19.30 | uef.fi |

| Betaxolol | 32.20 | uef.fi |

Advanced Analytical and Spectroscopic Methodologies for Timolol Maleate Quantification and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical assessment of Timolol (B1209231) Maleate (B1232345), offering powerful tools for its separation from impurities and formulation excipients, as well as for precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) each provide unique advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely adopted technique for the routine analysis of Timolol Maleate in both bulk drug substance and finished pharmaceutical products. researchgate.netjocpr.com The development of a robust and reliable HPLC method involves a systematic process of optimizing various chromatographic parameters and subsequent validation to ensure its performance characteristics are well-understood and documented. researchgate.netijpsjournal.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netijpsjournal.com For instance, one validated method demonstrated linearity over a specific concentration range, with LOD and LOQ values of 0.724 µg/ml and 2.19 µg/ml, respectively. researchgate.net Another study established linearity for this compound in the concentration range of 40 to 120 µg/ml. jocpr.com These validation studies confirm that the developed HPLC methods are suitable for their intended purpose, providing accurate and reproducible results for the quality control of this compound. researchgate.netjocpr.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for this compound analysis due to its versatility and applicability to a wide range of compounds. researchgate.nettandfonline.com In RP-HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. ijpsjournal.comtandfonline.com

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, which often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is a critical parameter that is optimized to achieve the desired separation. ijpsjournal.comsielc.com For example, a developed RP-HPLC method for the simultaneous determination of Latanoprost and this compound utilized a mobile phase of 0.05% (v/v) trifluoroacetic acid in water and acetonitrile (40:60 v/v) with UV detection at 210 nm. jocpr.com Another method for analyzing this compound and Dorzolamide Hydrochloride employed a mobile phase of methanol and a buffer at a 60:40 ratio, with the pH adjusted to 3. jocpr.com

Several studies have reported the development and validation of RP-HPLC methods for the simultaneous estimation of this compound with other anti-glaucoma drugs, such as Brinzolamide, Dorzolamide, and Latanoprost. researchgate.netjocpr.comjddtonline.info These methods are crucial for the quality control of combination therapies. The selection of the stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength are all carefully optimized to ensure adequate resolution and sensitivity for all components. jocpr.comijpsjournal.com

Table 1: Examples of Validated RP-HPLC Methods for this compound Analysis

| Co-analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |

|---|---|---|---|---|

| Dorzolamide HCl | C18 (EC 150/4.6 NUCLEOSIL 100-5) | Methanol : Buffer (60:40), pH 3 | Not Specified | 254 & 295 jocpr.com |

| Brinzolamide | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | 0.2 M Sodium dihydrogen phosphate (B84403) buffer : Methanol (70:30 v/v), pH 7.5 | 1.0 | 279 researchgate.net |

| Bimatoprost (B1667075) | Inertsil C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 6.0) : ACN (60:40 v/v) | 1.0 | 210 researchgate.net |

| Latanoprost | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) | 0.05% TFA in water : 0.05% TFA in acetonitrile (40:60 v/v) | 1.0 | 210 jocpr.com |

| None (Bulk Drug) | Waters C18 (250 mm × 4.6 mm, 5 µm) | Methanol : 0.05% Formic Acid (75:25 v/v) | 0.7 | 294 ijpsjournal.com |

| Related Substances | ODS column | 0.065% sodium octylsulphonate phosphate buffer-acetonitrile (70:30) | Not Specified | 297 ingentaconnect.com |

This compound is administered as the S-enantiomer. pmbrc.org The presence of the R-enantiomer is considered an impurity, and its level must be strictly controlled. Chiral HPLC is the gold standard for assessing the enantiomeric purity of this compound. nih.govworldwidejournals.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification.

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal enantiomeric resolution. A commonly used column for this purpose is the Chiralcel OD-H. pmbrc.orgnih.gov One method employed a mobile phase of hexane-isopropanol-diethylamine (480:20:1) with a Chiralcel OD chiral column (4.6 mm × 150 mm, 5µm) and UV detection at 297 nm. nih.gov This method successfully resolved the R- and S-timolol with a resolution greater than 4. nih.gov Another study utilized a Chiralpak IC column with a mobile phase of n-hexane, ethanol, formic acid, and diethylamine (B46881) (70:30:0.1:0.1 v/v/v/v) to separate the enantiomers of a key starting material for this compound synthesis. worldwidejournals.com

The validation of these chiral methods is critical to ensure they can accurately quantify the undesired enantiomer at very low levels, as required by pharmacopeial standards. nih.gov

Reverse-Phase HPLC Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the metabolic profiling of drugs and endogenous compounds. hhu.deplos.org While less common for the routine quality control of the drug substance itself, GC-MS plays a crucial role in understanding the metabolic fate of this compound in biological systems. researchgate.net This technique is ideal for identifying and quantifying small, volatile, and thermally stable molecules, or those that can be made so through derivatization. nih.gov

For metabolic studies, biological samples such as plasma or aqueous humor are collected, and the metabolites are extracted. researchgate.net Due to the low volatility of many metabolites, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. plos.org The gas chromatograph then separates the components of the mixture, and the mass spectrometer provides detailed structural information, allowing for the identification and quantification of the metabolites. hhu.de A selective single-ion monitoring (SIM) GC-MS method, for instance, has been developed for the determination of energy metabolites. plos.orgnih.gov Although not specific to Timolol, this highlights the capability of GC-MS in targeted metabolic analysis. plos.orgnih.gov

Supercritical Fluid Chromatography (SFC) Investigations

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both normal-phase and reverse-phase HPLC for pharmaceutical analysis. dcu.iescirp.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. researchgate.net This technique offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. dcu.iescirp.org

SFC has been successfully applied to the chiral separation of this compound, providing a viable alternative to the established normal-phase HPLC methods. dcu.ieresearchgate.net An enantioselective SFC method was developed and validated for determining the enantiomeric purity of this compound, meeting European Pharmacopoeia requirements. researchgate.netnih.gov This method utilized a Chiralcel OD-H column with a mobile phase of CO2 and 0.1% (v/v) triethylamine (B128534) in methanol (93:7) delivered at 4.0 mL/min. nih.gov This SFC method achieved a resolution of 2.0 within a 5-minute run time, which was a significant improvement over the corresponding NP-HPLC method. nih.gov The robustness of the SFC method was demonstrated by varying parameters such as flow rate, column temperature, and back-pressure. nih.gov

Table 2: Comparison of NP-HPLC and SFC for Chiral Analysis of this compound

| Parameter | NP-HPLC Method | SFC Method |

|---|---|---|

| Column | Chiralcel OD-H (4.6 mm x 250 mm, 5 µm) pmbrc.org | Chiralcel OD-H (4.6 mm x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Hexane/2-propanol/DEA (960:40:2) pmbrc.org | CO2/0.1% TEA in MeOH (93:7) nih.gov |

| Flow Rate | 1.0 mL/min pmbrc.org | 4.0 mL/min nih.gov |

| Run Time | > 15 min (estimated from chromatogram) | < 5 min nih.gov |

| Solvent Consumption | High | Significantly Reduced nih.gov |

| Resolution (R/S) | > 2 (estimated from chromatogram) | 2.0 nih.gov |

Spectroscopic Characterization and Detection Methods

Spectroscopic techniques are indispensable for the structural elucidation and detection of this compound. These methods provide information about the molecule's interaction with electromagnetic radiation, offering insights into its chemical structure and functional groups.

Physicochemical characterization studies have shown that this compound has a melting point of approximately 197°C. researchgate.net UV spectrophotometric methods have been developed for its estimation, with the maximum absorbance (λmax) observed at around 295 nm in distilled water. researchgate.netglobalresearchonline.net The linearity of these UV methods has been established in various concentration ranges, for example, from 2.00 µg/ml to 10.00 µg/ml. globalresearchonline.netresearchgate.net

For detection in chromatographic methods, UV-Visible spectroscopy is the most commonly used technique. The detection wavelength is typically set at or near the λmax of this compound, which is around 295 nm, to ensure high sensitivity. jocpr.comijpsjournal.commdpi.com In some cases, other wavelengths like 210 nm or 279 nm have been used, particularly when analyzing this compound in combination with other drugs that have different absorption maxima. researchgate.netjocpr.com Diode array detectors (DAD) offer the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment. mdpi.com

More advanced detection methods, such as mass spectrometry (MS), provide much greater selectivity and sensitivity. researchgate.net LC-MS/MS methods have been developed for the simultaneous determination of this compound and other anti-glaucoma drugs in biological matrices like rabbit aqueous humor. researchgate.net In one such method, detection was achieved using an electrospray ionization source in the positive ionization mode with multiple reaction monitoring (MRM). The specific mass transition monitored for Timolol was m/z 317.2→261.0. researchgate.net This high degree of specificity makes LC-MS/MS a powerful tool for bioanalytical studies. researchgate.net

Recently, novel aptamer-based biosensors have been developed for the detection of this compound. One such sensor demonstrated a limit of detection (LOD) of 0.3 μM, which was significantly more sensitive than traditional UV-vis spectroscopy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Method Validation

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative analysis of this compound. The method is valued for its simplicity, speed, and cost-effectiveness. Studies have established and validated UV-Vis spectrophotometric methods for the determination of this compound in bulk and pharmaceutical formulations.

In a typical procedure, a solution of this compound is prepared in a suitable solvent, such as distilled water or a buffer solution, and its absorbance is measured at its wavelength of maximum absorbance (λmax). For this compound, the λmax is consistently reported to be around 295 nm. researchgate.netglobalresearchonline.netrjptonline.org Some studies have also utilized a λmax of 294 nm. rjptonline.orgscispace.com The absorbance of the sample is then compared to a calibration curve prepared from standard solutions of known concentrations to determine the concentration of this compound in the sample.

Method validation is a critical aspect of ensuring the reliability of the analytical results. Key validation parameters for UV-Vis spectrophotometric methods for this compound include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). Linearity is typically observed over a concentration range of 2.00 µg/ml to 10.00 µg/ml, with a high correlation coefficient (r² = 0.9999). researchgate.netglobalresearchonline.net The limit of quantitation has been reported to be 1.00 µg/ml. researchgate.netglobalresearchonline.net Validation studies have demonstrated that these methods are accurate, with percentage recoveries often falling within the range of 98-101%, and precise, with relative standard deviations (RSD) of less than 2%. bioline.org.br

Different UV spectrophotometric methods have been developed for the simultaneous estimation of this compound in combination with other drugs, such as Brimonidine (B1667796) Tartrate. scispace.comactascientific.com These include the simultaneous equation method and the ratio first derivative method. scispace.com The simultaneous equation method involves measuring the absorbance at the λmax of both drugs, while the first derivative method utilizes the zero-crossing points of the derivative spectra to eliminate interference from the co-formulated drug. scispace.com

Interactive Data Table: UV-Vis Spectrophotometry Parameters for this compound Analysis

| Parameter | Value | Reference |

| λmax (in distilled water) | 295 nm | researchgate.netglobalresearchonline.net |

| λmax (in phosphate buffer pH 7.4) | 294 nm | rjptonline.org |

| Linearity Range | 2.00 - 10.00 µg/ml | researchgate.netglobalresearchonline.net |

| Correlation Coefficient (r²) | 0.9999 | researchgate.netglobalresearchonline.net |

| Limit of Quantitation (LOQ) | 1.00 µg/ml | researchgate.netglobalresearchonline.net |

| Accuracy (% Recovery) | 98 - 101% | bioline.org.br |

| Precision (RSD) | < 2% | bioline.org.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the chemical structure of the molecule. Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, provide unequivocal assignment of the proton and carbon signals. researchgate.net

The ¹H-NMR spectrum of this compound in DMSO-d₆ shows characteristic signals that confirm its structure. lgcstandards.com For instance, a singlet corresponding to the nine protons of the tert-butyl group is observed. The signals for the protons in the morpholino and thiadiazole rings, as well as the propan-2-ol chain, are also clearly identifiable.

The ¹³C NMR spectrum further supports the structural assignment. The chemical shifts of the carbon atoms in the tert-butyl group, the morpholino ring, the thiadiazole ring, and the propanol (B110389) side chain are all consistent with the known structure of Timolol. researchgate.netnih.gov NMR data is considered a crucial component for the characterization of Timolol and its related substances. researchgate.netveeprho.com

Interactive Data Table: Key NMR Data for this compound

| Nucleus | Key Chemical Shifts (ppm) | Assignment | Reference |

| ¹H | δ 1.26 (9H, s) | tert-butyl group | |

| ¹H | δ 2.73-2.85 (2H, d) | CH₂ of propanol chain | |

| ¹H | δ 3.17-3.33 (4H, d) | Morpholino group | |

| ¹³C | 46.9-47.0 | NC3 (for hydrochlorides) | researchgate.net |

| ¹³C | 50.3-52.6 | NC3 (for bases) | researchgate.net |

| ¹³C | 65.0-65.5 | OC2 (for hydrochlorides) | researchgate.net |

| ¹³C | ~68.4 | OC2 (for bases) | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/MS) for Identification

Mass spectrometry (MS) and its high-resolution tandem version (HRMS/MS) are indispensable for the identification and structural confirmation of this compound and its impurities or degradation products. nih.gov These techniques provide precise mass-to-charge ratio (m/z) information, which allows for the determination of the molecular weight and elemental composition of the compound.

In electrospray ionization (ESI) mass spectrometry, Timolol typically forms a protonated molecule [M+H]⁺. nih.gov The fragmentation pattern of this ion in MS/MS experiments is characteristic and provides detailed structural information. A common fragmentation pathway involves the loss of the tert-butyl group. nih.gov Other significant fragment ions arise from the cleavage of the ether bond and the loss of ammonia (B1221849) (NH₃). nih.gov The fragmentation of underivatized and derivatized timolol has been studied to understand these pathways. oup.com

High-resolution mass spectrometry is particularly useful for elucidating the structures of unknown degradation products by providing highly accurate mass measurements. nih.gov For example, UPLC-HRMS/MS analysis has been used to identify photodegradation products of Timolol, with fragmentation path analysis based on high-resolution fragmentation mass spectra enabling the elucidation of their structures. nih.gov This technique is also crucial for the simultaneous determination of this compound and other co-administered drugs in biological matrices like rabbit aqueous humor. researchgate.net

Interactive Data Table: Mass Spectrometry Data for Timolol

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |

| ESI Positive | 317.2 | 261.0 | Loss of tert-butyl group | nih.govresearchgate.net |

| ESI Positive | 261.0 | 244.0, 74.0 | Loss of NH₃ | nih.gov |

| ESI Positive | 244.0 | 188.0 | Breakage of ether bond | nih.gov |

| ESI Positive | [M+H]⁺ | 130.0, 57.0, 188.0 | Alternative fragmentation pathways | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing this compound and studying its interactions with other molecules, particularly in pharmaceutical formulations. jddtonline.infonih.gov FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. mdpi.com

The FTIR spectrum of pure this compound exhibits characteristic peaks corresponding to its various functional groups. jddtonline.infojpionline.org These include the O-H stretching vibration, N-H stretching, C-H stretching, and C-O stretching. jddtonline.info For instance, the O-H stretch is typically observed around 3535.52 cm⁻¹, while the N-H stretch appears near 3037.89 cm⁻¹. jddtonline.info

FTIR is widely used to assess drug-polymer interactions in formulations like ocular inserts and microspheres. rjptonline.orgresearchgate.net By comparing the FTIR spectra of the pure drug, the polymer, and the drug-loaded formulation, it is possible to identify any shifts in peak positions or changes in peak intensities that would indicate a chemical interaction. rjptonline.orgjddtonline.infonih.gov The absence of significant changes in the characteristic peaks of this compound in the presence of excipients suggests that the drug is compatible with the formulation components and has been successfully encapsulated without undergoing chemical modification. jpionline.org In situ FTIR spectroscopy can be particularly effective for studying molecular interactions on solid surfaces. nih.gov

Interactive Data Table: Characteristic FTIR Peaks of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3535.52 | O-H stretch | jddtonline.info |

| 3037.89 | N-H stretch | jddtonline.info |

| 2972.31 | C-H stretch | jddtonline.info |

| 1650.73 | C=C stretching (non-conjugated) | jpionline.org |

| 1581.09 | N-H bending | jpionline.org |

| 1305.81 | C-O stretch | jddtonline.info |

Electrophoretic and Electrochemical Analytical Techniques

Capillary Electrophoresis (CE) for Purity and Isomer Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the purity analysis and enantiomeric separation of Timolol. nih.gov Due to its high separation efficiency, CE is an excellent alternative to chromatographic methods. dcu.ie

Nonaqueous capillary electrophoresis (NACE) has been successfully applied for the enantiomeric purity determination of S-timolol maleate. researchgate.net Chiral selectors are added to the background electrolyte to achieve separation of the enantiomers. Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-beta-CD) and 1S,4R-(+)-ketopinic acid [(+)-KPA] have been used as effective chiral selectors. researchgate.netresearchgate.netdiva-portal.org The use of (+)-KPA resulted in a complete enantioresolution (Rs = 4.2) for timolol. researchgate.netdiva-portal.org

Robustness testing of CE methods is crucial to ensure their reliability. nih.gov Factors such as the concentration of the chiral selector, the composition of the background electrolyte, and the applied voltage can influence the separation. nih.gov Pre-concentration techniques like transient isotachophoresis (tITP) can be employed to enhance the sensitivity of the method, allowing for the detection of low levels of the R-timolol enantiomer in S-timolol samples. researchgate.netdiva-portal.org

Interactive Data Table: Capillary Electrophoresis for Timolol Analysis

| Method | Chiral Selector | Key Finding | Reference |

| NACE | Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-beta-CD) | Determination of 0.1% R-timolol in S-timolol with enantiomeric resolution of 8.5 | researchgate.net |

| NACE | 1S,4R-(+)-ketopinic acid [(+)-KPA] | Complete enantioresolution (Rs = 4.2) for timolol | researchgate.netdiva-portal.org |

| NACE with tITP | 1S,4R-(+)-ketopinic acid [(+)-KPA] | LOD of 0.2% R-timolol in S-timolol samples | researchgate.netdiva-portal.org |

Voltammetric and Amperometric Sensor Development for Trace Analysis

Electrochemical methods, particularly voltammetric and amperometric techniques, offer highly sensitive and selective means for the trace analysis of this compound. researchgate.netscirp.org These methods are based on the electrochemical oxidation or reduction of the drug at the surface of a modified electrode.

Various modified electrodes have been developed to enhance the sensitivity and selectivity of this compound detection. These include glassy carbon electrodes modified with nanocomposites like Nafion/carboxylated-multi-walled carbon nanotubes (Nafion/c-MWCNTs/GCE). researchgate.netnih.gov Such sensors have demonstrated a wide linear dynamic range and very low limits of detection, enabling the analysis of this compound in complex matrices such as urine and water samples. researchgate.net

Differential pulse-adsorptive anodic stripping voltammetry (DP-ASV) is a particularly sensitive technique that has been developed for the trace determination of this compound. researchgate.net This method involves the pre-concentration of the drug onto the electrode surface before the voltammetric scan, which significantly enhances the signal. Square wave voltammetry has also been employed for the quantitative determination of this compound. researchgate.net

Interactive Data Table: Electrochemical Sensors for this compound Analysis

| Electrode | Technique | Linear Range (mol L⁻¹) | LOD (mol L⁻¹) | Reference |

| Nafion/c-MWCNTs/GCE | DP-ASV | 1.0 × 10⁻⁹ – 2.0 × 10⁻⁵ | 7.1 × 10⁻¹⁰ | researchgate.net |

| Nano-MIP-CP electrode | Square wave voltammetry | 1.0 × 10⁻⁷ – 2.1 × 10⁻⁶ | 2.3 × 10⁻⁸ | researchgate.net |

| Iron (III) oxide nanoparticles modified carbon paste electrode | Square wave voltammetry | - | 1.37 × 10⁻⁵ µg/mL (LOD) | researchgate.net |

| Hanging Mercury Drop Electrode (HMDE) | Adsorptive Stripping Voltammetry (AdSV) | 1 × 10⁻⁷ – 1.5 × 10⁻⁶ | 1.26 × 10⁻⁹ | scirp.org |

Differential Pulse Anodic Stripping Voltammetry (DPASV)

Method Validation Parameters and Performance Metrics

Method validation is a critical component of analytical procedure development, ensuring that the method is suitable for its intended purpose. As per International Council for Harmonisation (ICH) guidelines, parameters such as linearity, precision, accuracy, and detection limits are rigorously evaluated. ijpsjournal.comsphinxsai.com

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by constructing a calibration curve and is confirmed by a high correlation coefficient (r²), generally ≥ 0.999. ijpsjournal.com The working range of a method is the concentration span over which linearity, accuracy, and precision are all acceptable. ijpsjournal.com

For the analysis of this compound, various methods have established linearity over different concentration ranges. A standard plot is typically generated by plotting the peak area against the concentration of the drug. sphinxsai.com

Table 1: Linearity and Range Data for this compound Quantification

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| RP-HPLC | 10-50 µg/mL | 0.999 | sphinxsai.com |

| RP-HPLC | 4-20 µg/mL | 0.999 | ijfmr.com |

| RP-HPLC | 250-750 µg/mL | - | jocpr.com |

| RP-HPLC | 10-50 µg/mL | ≥ 0.999 | ijpsjournal.com |

| HPLC | 2.28-30 µg/mL | - | jocpr.com |

| HPLC | 1-180 µg/mL | 0.999 | jddtonline.info |

| DPASV | 0.21–56.2 µg/mL (5.0 × 10⁻⁷ – 1.3 × 10⁻⁴ mol L⁻¹) | 0.9947 | researchgate.net |

| AdSV | 1 × 10⁻⁷ to 1.5 × 10⁻⁶ mol/L | 0.998 | scirp.orgsemanticscholar.org |

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD). jocpr.comrjpbcs.com Precision studies include:

Repeatability (Intra-day Precision): Assesses the precision under the same operating conditions over a short interval of time. ijpsjournal.comscispace.com

Intermediate Precision (Inter-day Precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. ijfmr.comrjpbcs.com

Analytical methods for this compound consistently demonstrate good precision, with %RSD values typically below 2%, which is a common acceptance limit. jocpr.comrjpbcs.com

Table 2: Precision Data for this compound Quantification

| Method | Precision Type | Concentration(s) | %RSD | Reference |

|---|---|---|---|---|

| HPLC | Intra-day | 25-125 µg/mL | < 2 | rjpbcs.com |

| HPLC | Inter-day | 25-125 µg/mL | < 2 | rjpbcs.com |

| RP-HPLC | Intra-day | Not Specified | 0.709 | ijfmr.com |

| RP-HPLC | Inter-day | Not Specified | 0.957 | ijfmr.com |

| RP-HPLC | Repeatability | 30 µg/mL | 0.00% | ijpsjournal.com |

| RP-HPLC | Repeatability | 20 µg/mL | 0.573% | jocpr.com |

| AdSV | Repeatability | 1 × 10⁻⁶ mol/L | 0.13% | scirp.orgsemanticscholar.org |

| HPLC | Repeatability | Not Specified | < 2% | jocpr.com |

Accuracy refers to the closeness of the test results obtained by a method to the true value. It is often determined through recovery studies, where a known amount of pure drug (analyte) is added to a placebo or sample matrix and then analyzed. ijpsjournal.comrjpbcs.com The results are expressed as the percentage of the analyte recovered. For drug assays, recovery is often expected to be within the range of 99-101%. ijpsjournal.com

Recovery studies for this compound have been performed at various concentration levels (e.g., 50%, 100%, 150% or 80%, 100%, 120% of the target concentration) to demonstrate accuracy across the method's range. ijpsjournal.comrjpbcs.com

Table 3: Accuracy and Recovery Data for this compound

| Method | Spike Levels | % Recovery | Reference |

|---|---|---|---|

| HPLC | 50%, 100%, 150% | 98.04 - 101.94% | rjpbcs.com |

| RP-HPLC | 4, 8, 12 µg/mL | 99.19 - 100.38% | ijfmr.com |

| RP-HPLC | 80%, 100%, 120% | > 98% | jocpr.com |

| DPASV | Not Specified | 90.5 ± 0.66 – 106 ± 0.66% | researchgate.net |

| AdSV | Not Specified | 110% ± 1.414% | scirp.orgsemanticscholar.org |

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.comsphinxsai.com It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. jddtonline.infomfd.org.mk

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com The signal-to-noise ratio for LOQ is commonly 10:1. jddtonline.infomfd.org.mk

These values can also be calculated from the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 x (σ/S) and LOQ = 10 x (σ/S). sphinxsai.comrjpbcs.com

Table 4: LOD and LOQ Data for this compound Analysis

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| HPLC | 0.768 µg/mL | 2.328 µg/mL | rjpbcs.com |

| RP-HPLC | 0.9 µg/mL | 2 µg/mL | ijfmr.com |

| HPLC | 0.2489 µg/mL | 0.8317 µg/mL | jddtonline.info |

| DPASV | 0.12 µg/mL (2.7 × 10⁻⁷ mol L⁻¹) | 0.39 µg/mL (8.99 × 10⁻⁷ mol L⁻¹) | researchgate.net |

| AdSV | 1.26 × 10⁻⁹ mol/L | - | scirp.orgsemanticscholar.org |

| HPLC | 0.05 µg/mL | 0.15 µg/mL | mfd.org.mk |

| RP-HPLC | 0.3 µg/mL | 0.8 µg/mL | jocpr.com |

Robustness and Ruggedness Evaluation

The evaluation of robustness and ruggedness is a critical component of analytical method validation for this compound, ensuring the reliability and transferability of the method for routine quality control analysis. Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in its parameters, while ruggedness demonstrates its reproducibility under different operational conditions, such as by different analysts or on different instruments.

Robustness Evaluation

Robustness is typically evaluated by introducing minor, controlled changes to the method's critical parameters and observing the impact on analytical results, such as retention time, peak area, resolution, and assay values. For chromatographic methods used in this compound analysis, these variations often include mobile phase composition, pH, flow rate, detection wavelength, and column temperature.

Research has shown that well-developed High-Performance Liquid Chromatography (RP-HPLC) methods for this compound exhibit excellent robustness. In one study, deliberate alterations in the mobile phase composition (Methanol:Buffer ratio changed from 75:25 to 74:26 and 76:24) and detection wavelength (varied from 294 nm to 293 nm and 295 nm) resulted in negligible changes to the peak area and retention time, with a relative standard deviation (RSD) of only 0.17%. ijpsjournal.comijpsjournal.com Another study confirmed that for a method analyzing this compound and Brinzolamide, intentional changes in flow rate (±0.1 mL/min), pH (±0.1), and wavelength (±0.5 nm) did not compromise the separation, with resolution values consistently remaining above 2. mdpi.com Similarly, variations in flow rate by ±0.2 units (e.g., 0.8 mL/min and 1.2 ml/min instead of 1.0 ml/min) and column temperature (e.g., 30°C instead of 25°C) have been shown to yield a pooled %RSD of less than 2, indicating the method's reliability. rjpbcs.comresearchgate.net